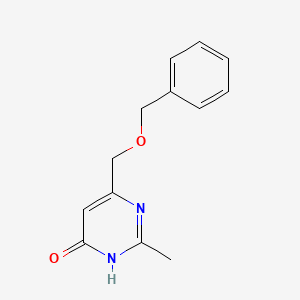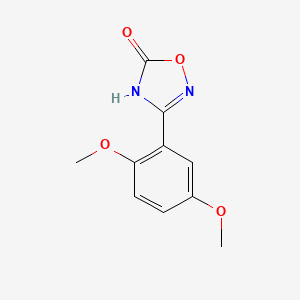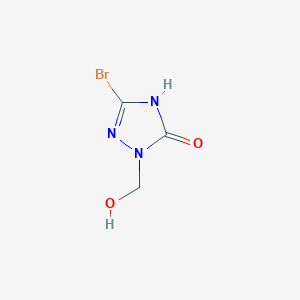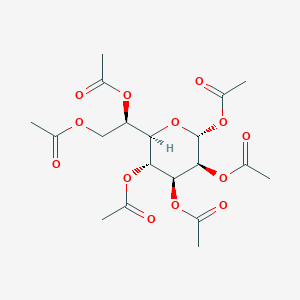
1-Acetylindolin-5-ylboronic acid
概要
説明
1-Acetylindolin-5-ylboronic acid is a boronic acid derivative with the CAS Number: 905971-97-3 . It has a molecular weight of 205.02 and its IUPAC name is 1-acetyl-2,3-dihydro-1H-indol-5-ylboronic acid . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 1-Acetylindolin-5-ylboronic acid is represented by the linear formula C10H12BNO3 . The InChI code for the compound is 1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 .Chemical Reactions Analysis
Boronic acid-based compounds, such as 1-Acetylindolin-5-ylboronic acid, have been used in reversible click reactions, which have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them .Physical And Chemical Properties Analysis
1-Acetylindolin-5-ylboronic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Sensing Applications
1-Acetylindolin-5-ylboronic acid: , like other boronic acids, has a strong affinity for diols and Lewis bases such as fluoride or cyanide anions. This property is exploited in sensing applications, where it can be used in both homogeneous assays and heterogeneous detection systems. The interaction with diols is particularly useful in the development of sensors for sugars and other biological molecules .
Biological Labelling
The compound’s ability to form stable complexes with cis-diols makes it valuable for biological labelling. It can be used to tag biological molecules, allowing for easier detection and tracking in various research applications .
Protein Manipulation and Modification
Boronic acids are known for their reversible covalent interactions with proteins1-Acetylindolin-5-ylboronic acid can be used to modify proteins, which is useful in studying protein function and interactions, as well as in the development of therapeutic proteins .
Separation Technologies
The specific interaction with diols also enables the use of 1-Acetylindolin-5-ylboronic acid in separation technologies. It can be incorporated into chromatography media to selectively bind and separate molecules based on their diol content .
Therapeutics Development
Boronic acids have been explored for their potential in therapeutics1-Acetylindolin-5-ylboronic acid could be used in the design of new drugs, especially those targeting enzymatic pathways involving diols or aimed at modulating protein functions .
Analytical Methods
This compound can be used to create microparticles and polymers that are employed in analytical methods. These materials can enhance the detection and quantification of various analytes, particularly in complex biological samples .
Controlled Release Systems
Incorporating 1-Acetylindolin-5-ylboronic acid into polymers allows for the creation of controlled release systems. Such systems could be particularly useful in the regulated delivery of insulin for diabetes management .
Electrophoresis of Glycated Molecules
The interaction with glycated molecules makes 1-Acetylindolin-5-ylboronic acid suitable for use in electrophoresis. This application is important for the analysis of glycosylated proteins and other biomolecules .
Safety and Hazards
The safety information for 1-Acetylindolin-5-ylboronic acid includes several hazard and precautionary statements. The hazard statements are H315 and H319 , indicating that the compound may cause skin irritation and serious eye irritation. The precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 , which provide guidance on measures to take to prevent and respond to exposure.
将来の方向性
Boronic acid derivatives like 1-Acetylindolin-5-ylboronic acid have potential applications in various fields of research and industry. They are increasingly being used in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases, which leads to their utility in various sensing applications . The future directions of this compound could involve further exploration of these applications and the development of novel chemistries using boron .
作用機序
Target of Action
The primary target of 1-Acetylindolin-5-ylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
1-Acetylindolin-5-ylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by 1-Acetylindolin-5-ylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of 1-Acetylindolin-5-ylboronic acid’s action are primarily the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which is facilitated by the compound’s interaction with its targets .
Action Environment
The action of 1-Acetylindolin-5-ylboronic acid is influenced by environmental factors such as the reaction conditions . The SM coupling reaction, in which the compound plays a role, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
特性
IUPAC Name |
(1-acetyl-2,3-dihydroindol-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6,14-15H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERYXDICIURWMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol](/img/structure/B1449819.png)



![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)

![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)
![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)
![Des[5-(2-dimethylamino)ethyl] N-Methyl Diltiazem](/img/structure/B1449831.png)

![6-Bromo-8-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1449833.png)


![(6S,8S,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B1449841.png)